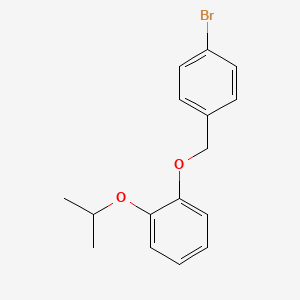
3,5-Difluoro-4-ethoxyphenyl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-ethoxyphenyl methyl sulfide is an organic compound characterized by the presence of fluorine atoms, an ethoxy group, and a methyl sulfide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms, followed by ethoxylation and subsequent thiolation to attach the methyl sulfide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-ethoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The methyl sulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms and ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms or ethoxy group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phenyl derivatives with reduced functional groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-ethoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-ethoxyphenyl methyl sulfide involves its interaction with molecular targets through its functional groups. The fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The ethoxy and methyl sulfide groups can modulate the compound’s solubility and stability, influencing its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-4-methoxyphenyl methyl sulfide: Similar structure but with a methoxy group instead of an ethoxy group.
3,5-Difluoro-4-ethoxyphenyl ethyl sulfide: Similar structure but with an ethyl sulfide group instead of a methyl sulfide group.
3,5-Difluoro-4-ethoxyphenyl methyl sulfone: Similar structure but with a sulfone group instead of a sulfide group.
Uniqueness
3,5-Difluoro-4-ethoxyphenyl methyl sulfide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both fluorine atoms and an ethoxy group on the phenyl ring, along with the methyl sulfide group, makes it distinct from other similar compounds and allows for unique applications in various fields.
Propiedades
IUPAC Name |
2-ethoxy-1,3-difluoro-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2OS/c1-3-12-9-7(10)4-6(13-2)5-8(9)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOLCNBQYRQLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)SC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate](/img/structure/B7993972.png)


![4-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7993992.png)


![2-[4-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7994016.png)





